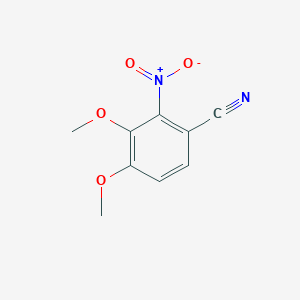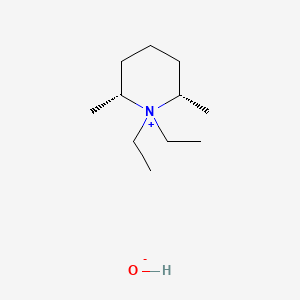![molecular formula C17H24ClNO2 B1497932 2-BENZYL-2-AZA-SPIRO[4.5]DECANE-4-CARBOXYLIc acid hydrochloride CAS No. 235791-20-5](/img/structure/B1497932.png)
2-BENZYL-2-AZA-SPIRO[4.5]DECANE-4-CARBOXYLIc acid hydrochloride
Descripción general
Descripción
2-BENZYL-2-AZA-SPIRO[4.5]DECANE-4-CARBOXYLIc acid hydrochloride is a chemical compound with the IUPAC name 2-benzyl-2-azaspiro [4.5]decane-4-carboxylic acid . It has a molecular weight of 273.38 and its InChI code is 1S/C17H23NO2/c19-16 (20)15-12-18 (11-14-7-3-1-4-8-14)13-17 (15)9-5-2-6-10-17/h1,3-4,7-8,15H,2,5-6,9-13H2, (H,19,20) .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Evaluation
A study by Scott et al. (1985) involved the synthesis of spiro[4.5]decane-2-carboxylic acid and related compounds to evaluate their anticonvulsant activity. The research aimed to assess the role of the carboxylic acid group as an essential substituent in valproic acid analogs. The study found that spiro[4.6]undecane-2-carboxylic acid displayed significant anticonvulsant properties, although it did not provide adequate protection against all seizure types in mice. This research contributes to understanding the potential anticonvulsant applications of spiro compounds, including 2-benzyl-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride derivatives (Scott et al., 1985).
Dearomative Radical Spirocyclization
Research by Diaba et al. (2013) explored a copper(I)-mediated atom transfer reaction for the dearomative radical spirocyclization from N-benzyltrichloroacetamides, leading to the formation of 2-azaspiro[4.5]decanes. This process highlights a synthetic route to spirocyclic compounds, potentially including 2-benzyl-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride, showcasing their relevance in chemical synthesis and medicinal chemistry applications (Diaba et al., 2013).
Anticonvulsant Properties of N-Mannich Bases
Obniska et al. (2010) described the synthesis and evaluation of anticonvulsant properties of N-Mannich bases derived from spirosuccinimides and spirohydantoins, which are closely related to the chemical structure . Their findings indicated that several derivatives were effective in anticonvulsant screening, with some compounds showing higher potency than phenytoin, a reference drug. This study underlines the potential of spiro compounds, including those similar to 2-benzyl-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride, in developing new anticonvulsant drugs (Obniska et al., 2010).
Visible-Light-Driven Dearomatization
A study by Dong et al. (2020) developed a visible-light-driven regioselective dearomative cyclization method between 2-benzyl-2-bromomalonate and alkynes under mild conditions. This innovative approach facilitated the synthesis of spiro[4.5]decanes, demonstrating the utility of spirocyclic compounds in organic synthesis and potential pharmaceutical applications. Such methodologies could be applied to the synthesis and functionalization of compounds like 2-benzyl-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride (Dong et al., 2020).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.ClH/c19-16(20)15-12-18(11-14-7-3-1-4-8-14)13-17(15)9-5-2-6-10-17;/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFFKCYHFBURAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2C(=O)O)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655204 | |
| Record name | 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-BENZYL-2-AZA-SPIRO[4.5]DECANE-4-CARBOXYLIc acid hydrochloride | |
CAS RN |
235791-20-5 | |
| Record name | 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1497862.png)






![2-[3-(Benzyloxy)-4-methoxyphenyl]-N-[2-(7-methoxy-2H-1,3-benzodioxol-5-yl)ethyl]acetamide](/img/structure/B1497876.png)
